molecular formula C15H22O2 B562935 (4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid CAS No. 100019-20-3

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid

Katalognummer: B562935
CAS-Nummer: 100019-20-3
Molekulargewicht: 234.339
InChI-Schlüssel: JYYWWQXMXXNJSB-SAXRGWBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C15H22O2 . It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its specific arrangement of carbon, hydrogen, and oxygen atoms, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid typically involves the reaction of specific organic precursors under controlled conditions. One common method includes the use of metal acetates, citric acid, and ethylene glycol, which are heated under hydrogen to temperatures ranging from 600 to 900°C . The reaction conditions, such as temperature and the presence of hydrogen, play a crucial role in determining the final structure and properties of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The choice of precursors and the optimization of reaction parameters are essential to achieve high yields and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: this compound is utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which (4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through the donation or acceptance of electrons, hydrogen atoms, or other functional groups, depending on the specific reaction context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid stands out due to its specific molecular arrangement and the resulting chemical behavior. Its ability to undergo a variety of chemical reactions under different conditions makes it a versatile compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

100019-20-3

Molekularformel

C15H22O2

Molekulargewicht

234.339

IUPAC-Name

(4aS,5R,8R,8aS)-5-methyl-8-prop-1-en-2-yl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8,10,12-14H,1,4-7H2,2-3H3,(H,16,17)/t10-,12+,13+,14+/m1/s1

InChI-Schlüssel

JYYWWQXMXXNJSB-SAXRGWBVSA-N

SMILES

CC1CCC(C2C1CCC(=C2)C(=O)O)C(=C)C

Synonyme

Pernetic acid C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.